![molecular formula C10H17NO B2996932 2-Methoxy-1-azaspiro[4.5]dec-1-ene CAS No. 99188-43-9](/img/structure/B2996932.png)
2-Methoxy-1-azaspiro[4.5]dec-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-1-azaspiro[45]dec-1-ene is a spiro compound characterized by a unique bicyclic structure that includes a nitrogen atom and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-1-azaspiro[4.5]dec-1-ene typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxycyclohexan-1-one.
Catalytic Hydrogenation: This step reduces the starting material to the corresponding alcohol.
Oxidation: The alcohol is then oxidized to form the corresponding ketone.
Bucherer–Bergs Reaction: This reaction introduces the nitrogen atom into the structure, forming the spiro compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve higher yields and purity. Key steps include:
- Hydrolysis
- Esterification
- Acylation
- Intramolecular Condensation
- O-acylation
These steps are carried out under controlled conditions to ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-1-azaspiro[4.5]dec-1-ene undergoes various chemical reactions, including:
- Oxidation: Converts the methoxy group to a hydroxyl group.
- Reduction: Reduces the ketone group to an alcohol.
- Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
- Oxidation: Typically uses oxidizing agents like potassium permanganate or chromium trioxide.
- Reduction: Commonly employs reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution: Utilizes nucleophiles like amines or thiols under basic conditions.
Major Products:
- Oxidation: Produces 2-hydroxy-1-azaspiro[4.5]dec-1-ene.
- Reduction: Yields 2-methoxy-1-azaspiro[4.5]dec-1-ol.
- Substitution: Forms various substituted spiro compounds depending on the nucleophile used .
Scientific Research Applications
2-Methoxy-1-azaspiro[4.5]dec-1-ene has diverse applications in scientific research:
- Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
- Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
- Medicine: Explored for its potential use in drug development, particularly in the synthesis of spiro-based pharmaceuticals.
- Industry: Utilized in the production of agrochemicals, such as insecticides and herbicides .
Mechanism of Action
The mechanism of action of 2-Methoxy-1-azaspiro[4.5]dec-1-ene involves its interaction with specific molecular targets. The compound’s spiro structure allows it to fit into enzyme active sites, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its bioactive effects. The methoxy group and nitrogen atom play crucial roles in binding to the target molecules, enhancing the compound’s efficacy .
Comparison with Similar Compounds
- Spirotetramat: A spiro compound used as an insecticide.
- Spiroindoline: Known for its pharmaceutical applications.
- Spirooxindole: Utilized in medicinal chemistry for drug development.
Uniqueness: 2-Methoxy-1-azaspiro[4.5]dec-1-ene stands out due to its unique combination of a methoxy group and a nitrogen atom within the spiro structure. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-methoxy-1-azaspiro[4.5]dec-1-ene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-12-9-5-8-10(11-9)6-3-2-4-7-10/h2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMRQLDEXXAFSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2(CCCCC2)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(1H-pyrazol-1-yl)ethyl)-3-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2996849.png)
![3-{5-Cyclopropanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-cyclopropylpyridazine](/img/structure/B2996851.png)
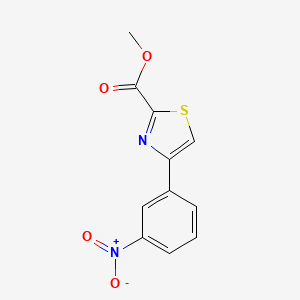
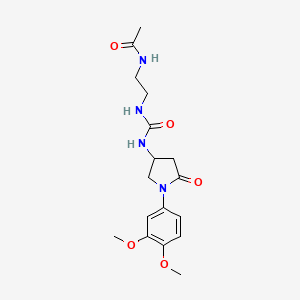
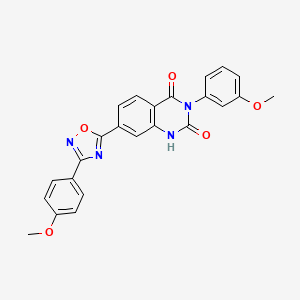
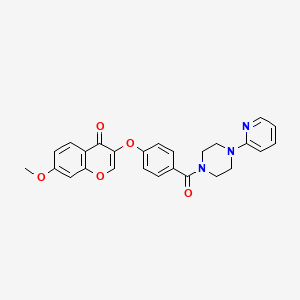
![Ethyl 5-(3-methylbutanamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2996859.png)
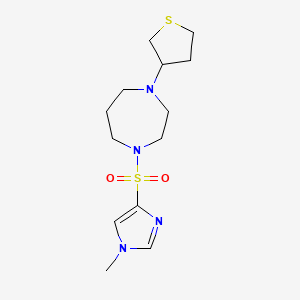
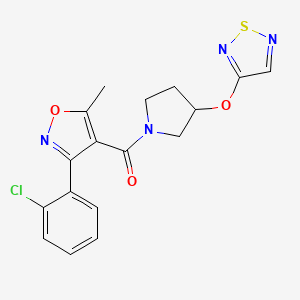
![2-(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-1,3-benzothiazole](/img/structure/B2996866.png)
![tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate](/img/structure/B2996867.png)
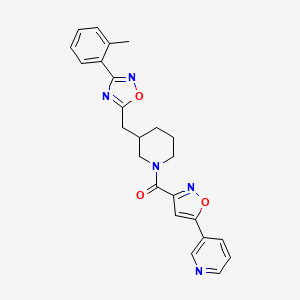
![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2996871.png)
![N-(2-methylbut-3-yn-2-yl)-3-[4-nitro-3-(trifluoromethyl)phenoxy]thiophene-2-carboxamide](/img/structure/B2996872.png)
